7-Chloro-7-octenoic acid 7-Chloro-7-octenoic acid
Brand Name: Vulcanchem
CAS No.: 731773-29-8
VCID: VC2280579
InChI: InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
SMILES: C=C(CCCCCC(=O)O)Cl
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol

7-Chloro-7-octenoic acid

CAS No.: 731773-29-8

Cat. No.: VC2280579

Molecular Formula: C8H13ClO2

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-7-octenoic acid - 731773-29-8

Specification

CAS No. 731773-29-8
Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
IUPAC Name 7-chlorooct-7-enoic acid
Standard InChI InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
Standard InChI Key DUSFOSYCKNWILH-UHFFFAOYSA-N
SMILES C=C(CCCCCC(=O)O)Cl
Canonical SMILES C=C(CCCCCC(=O)O)Cl

Introduction

Chemical Structure and Identification

7-Chloro-7-octenoic acid is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol . The structure comprises an eight-carbon chain with a carboxylic acid group at one end and a chlorine-substituted vinyl group at the seventh carbon position. This distinctive arrangement grants the compound specific reactivity patterns that differentiate it from other carboxylic acid derivatives.

Structural Identifiers and Properties

The compound can be identified using several standard nomenclature systems and identifiers as detailed in the following table:

ParameterValue
IUPAC Name7-chlorooct-7-enoic acid
CAS Registry Number731773-29-8
PubChem CID24722202
InChIInChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
InChIKeyDUSFOSYCKNWILH-UHFFFAOYSA-N
SMILESC=C(CCCCCC(=O)O)Cl
Molecular Weight176.64 g/mol

As indicated by its structure, the compound features both polar and nonpolar regions, with the carboxylic acid group providing hydrophilic properties while the hydrocarbon chain contributes hydrophobic characteristics. The presence of the chlorine atom increases the compound's reactivity in nucleophilic substitution reactions, while the double bond allows for addition reactions.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of 7-Chloro-7-octenoic acid typically involves the chlorination of 7-octenoic acid. A common approach employs thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction occurs under reflux conditions to ensure complete conversion and optimal yield. Alternative methods may involve the use of other chlorinating agents such as phosphorus pentachloride (PCl5) or N-chlorosuccinimide (NCS).

Industrial Production

In industrial settings, the production of 7-Chloro-7-octenoic acid employs similar synthetic pathways but at larger scales with additional considerations for efficiency and cost-effectiveness. The process typically involves:

  • Carefully controlled reaction conditions to ensure selective chlorination

  • Automated monitoring systems for maintaining consistent quality

  • Purification procedures to achieve high purity of the final product

  • Implementation of safety measures due to the corrosive nature of chlorinating agents

Chemical Reactivity

The reactivity of 7-Chloro-7-octenoic acid is determined by its functional groups: the carboxylic acid moiety, the carbon-carbon double bond, and the carbon-chlorine bond. These structural features enable diverse chemical transformations.

Major Reaction Types

The compound undergoes several important reaction types as detailed below:

Reaction TypeReagentsMajor ProductsConditions
OxidationKMnO4, CrO37-chloroheptanoic acid, 7-chlorooctanoneAqueous or organic solvents, controlled temperature
ReductionH2, Pd/C7-chlorooctanoic acidRoom temperature, atmospheric pressure
Nucleophilic SubstitutionNaOH, NH37-hydroxy-7-octenoic acid, 7-amino-7-octenoic acidVaried temperatures, aqueous or alcoholic media
EsterificationAlcohols, H+ catalyst7-chloro-7-octenoic acid estersReflux conditions, acid catalysis
Addition to Double BondHBr, H2O/H+Dihalogenated or hydroxylated derivativesRoom temperature to moderate heating

The versatility of these reactions makes 7-Chloro-7-octenoic acid valuable as a synthetic intermediate in the preparation of more complex organic molecules.

Biological Activities

7-Chloro-7-octenoic acid exhibits notable biological properties that have been documented in various research studies. These activities suggest potential applications in pharmaceuticals and agricultural products.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Antimicrobial Efficacy Data

Research findings on the antimicrobial properties of 7-Chloro-7-octenoic acid are summarized in the following table:

Pathogen CategoryOrganisms TestedInhibition LevelStudy Reference
Gram-positive BacteriaStaphylococcus spp., Bacillus spp.Moderate to highOmawunmi (1989)
Gram-negative BacteriaEscherichia coli, Pseudomonas spp.SignificantSaddiq and Khayyat (2010)
FungiCandida spp., Aspergillus spp.Variable effectivenessZhang et al. (2016)

The compound's effectiveness against multiple types of microorganisms suggests potential applications in developing new antimicrobial agents, particularly in contexts where resistance to conventional antibiotics is a concern.

Antitumor Activity

In addition to its antimicrobial properties, 7-Chloro-7-octenoic acid has shown promising antitumor activity in preliminary studies. Research indicates inhibitory effects on the proliferation of certain cancer cell lines, particularly in leukemia models.

In Vitro Cancer Cell Studies

Experiments assessing the effects of 7-Chloro-7-octenoic acid on cancer cells have yielded the following observations:

  • Significant cytotoxic effects against L-1210 leukemia cells

  • Growth inhibition of H460 human lung cancer cells

  • Potential impact on cell cycle regulation mechanisms

  • Moderate antitumor activity with approximately 90% reliability score based on predictive analysis software (PASS)

These findings highlight the compound's potential in cancer research, though further investigations are needed to elucidate precise mechanisms of action and therapeutic applications.

Metabolic Interactions

Research has explored how 7-Chloro-7-octenoic acid interacts with biological systems at the metabolic level. One notable area of investigation is the compound's influence on fatty acid sensing mechanisms.

Fatty Acid Sensing Mechanisms

Studies suggest that 7-Chloro-7-octenoic acid can influence food intake regulation through fatty acid sensing mechanisms in the hypothalamus, particularly in fish models. This interaction with metabolic pathways indicates potential applications in understanding and possibly modulating metabolic processes.

The compound's structural resemblance to natural fatty acids may explain its ability to interact with fatty acid receptors and metabolic enzymes, though the presence of the chlorine substituent likely modifies these interactions in significant ways.

Research Applications

The unique properties of 7-Chloro-7-octenoic acid have led to its application in various scientific disciplines.

Chemical Research

In chemical research, the compound serves as:

  • A precursor in the synthesis of more complex organic compounds

  • A model substrate for studying reaction mechanisms

  • A reagent in developing new synthetic methodologies

  • A reference compound for spectroscopic studies

Biological and Medical Research

The biological and potential therapeutic properties of 7-Chloro-7-octenoic acid have prompted investigations in:

  • Antimicrobial drug development

  • Cancer research and potential antitumor therapeutics

  • Metabolic pathway studies

  • Structure-activity relationship analyses for drug design

Industrial Applications

In industrial contexts, 7-Chloro-7-octenoic acid finds use in:

  • Production of specialty chemicals

  • Development of agrochemical formulations

  • Synthesis of performance materials

  • Preparation of functional additives

Comparative Analysis with Related Compounds

Understanding the unique properties of 7-Chloro-7-octenoic acid is enhanced by comparing it with structurally similar compounds.

Structural Comparisons

The following table compares 7-Chloro-7-octenoic acid with related compounds:

CompoundMolecular FormulaKey Structural DifferencesReactivity Differences
7-Chloro-7-octenoic acidC8H13ClO2Contains both chlorine and double bond at C7Combined reactivity of halogen and alkene functional groups
7-Octenoic acidC8H14O2Lacks chlorine atomLess reactive in substitution reactions, retains alkene reactivity
7-Chlorooctanoic acidC8H15ClO2Lacks double bondUndergoes substitution but not addition reactions
7-Hydroxy-7-octenoic acidC8H14O3Contains hydroxyl instead of chlorineMore hydrophilic, participates in hydrogen bonding
7-Amino-7-octenoic acidC8H15NO2Contains amino group instead of chlorineMore basic character, forms amides readily

7-Chloro-7-octenoic acid is unique due to the presence of both a chlorine atom and a double bond within its structure. This combination imparts distinct chemical reactivity and properties compared to similar compounds.

Comparative Biological Activity

The biological activities of 7-Chloro-7-octenoic acid often differ from those of related compounds:

  • The chlorine substituent typically enhances membrane penetration capabilities compared to non-halogenated analogs

  • The presence of the double bond provides conformational flexibility that can influence receptor binding

  • The combination of these features creates a unique biological activity profile that distinguishes it from similar compounds

Future Research Directions

Current findings regarding 7-Chloro-7-octenoic acid suggest several promising avenues for future research:

  • Further investigation of its antimicrobial mechanisms could lead to the development of novel antibacterial agents

  • Additional studies on its antitumor properties may reveal specific cellular targets and pathways

  • Exploration of structure-activity relationships through the synthesis and testing of derivatives could optimize biological activity

  • Investigation of potential synergistic effects with established drugs might reveal new therapeutic approaches

  • Development of more efficient and environmentally friendly synthetic routes would enhance its accessibility for research and applications

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